4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate
Overview
Description
4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a bromoethyl group, a methylamino group, a butynyl chain, and a chlorophenyl carbamate moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkylation: The reaction of 2-bromoethanol with methylamine to form 2-bromoethyl methylamine.
Coupling: The coupling of 2-bromoethyl methylamine with 2-butynyl bromide under basic conditions to form 4-((2-Bromoethyl)methylamino)-2-butynyl bromide.
Carbamate Formation: The reaction of 4-((2-Bromoethyl)methylamino)-2-butynyl bromide with 3-chlorophenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the butynyl chain.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Hydrolysis Products: Hydrolysis can yield the corresponding amine and phenol derivatives.
Scientific Research Applications
4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate
- 4-((2-Bromoethyl)methylamino)-2-butynyl N-(4-chlorophenyl)carbamate
- 4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-fluorophenyl)carbamate
Uniqueness
4-((2-Bromoethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate is unique due to the presence of both a bromoethyl group and a chlorophenyl carbamate moiety
Properties
IUPAC Name |
4-[2-bromoethyl(methyl)amino]but-2-ynyl N-(3-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O2/c1-18(9-7-15)8-2-3-10-20-14(19)17-13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSAKZDVODBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)CC#CCOC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123567-35-1 (oxalate) | |
Record name | BR 384 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123567340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30924543 | |
Record name | 4-[(2-Bromoethyl)(methyl)amino]but-2-yn-1-yl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123567-34-0 | |
Record name | BR 384 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123567340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2-Bromoethyl)(methyl)amino]but-2-yn-1-yl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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